(2S)-4-bromobutan-2-amine
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Overview
Description
(2S)-4-bromobutan-2-amine is an organic compound with the molecular formula C4H10BrN. It is a chiral amine with a bromine atom attached to the fourth carbon of a butane chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-bromobutan-2-amine typically involves the bromination of butan-2-amine. One common method is the reaction of butan-2-amine with hydrobromic acid (HBr) in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the fourth carbon.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These methods allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-bromobutan-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of butan-2-ol.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction Reactions: The compound can be reduced to form butan-2-amine by using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Butan-2-ol
Oxidation: Imines or nitriles
Reduction: Butan-2-amine
Scientific Research Applications
(2S)-4-bromobutan-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-4-bromobutan-2-amine involves its interaction with specific molecular targets. The bromine atom and amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(2S)-4-chlorobutan-2-amine: Similar structure but with a chlorine atom instead of bromine.
(2S)-4-fluorobutan-2-amine: Similar structure but with a fluorine atom instead of bromine.
(2S)-4-iodobutan-2-amine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
(2S)-4-bromobutan-2-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated compounds may not be as effective.
Properties
Molecular Formula |
C4H10BrN |
---|---|
Molecular Weight |
152.03 g/mol |
IUPAC Name |
(2S)-4-bromobutan-2-amine |
InChI |
InChI=1S/C4H10BrN/c1-4(6)2-3-5/h4H,2-3,6H2,1H3/t4-/m0/s1 |
InChI Key |
OKRCTNSULKABMB-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](CCBr)N |
Canonical SMILES |
CC(CCBr)N |
Origin of Product |
United States |
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